molecular formula C11H11NO B3057028 7-Methoxy-1-methylisoquinoline CAS No. 76143-84-5

7-Methoxy-1-methylisoquinoline

Cat. No.: B3057028
CAS No.: 76143-84-5
M. Wt: 173.21 g/mol
InChI Key: TWFJNUYBPIJQJR-UHFFFAOYSA-N
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Description

7-Methoxy-1-methylisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H11NO. It is a derivative of isoquinoline, featuring a methoxy group at the 7th position and a methyl group at the 1st position. Isoquinoline derivatives are significant in medicinal chemistry due to their presence in various natural products and their potential therapeutic applications .

Scientific Research Applications

7-Methoxy-1-methylisoquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: Isoquinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and antiviral activities.

    Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety data sheet for a similar compound, 7-Methoxy-isoquinolin-1(2H)-one, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . These hazards may also apply to MMIQ, but specific safety data for MMIQ was not found in the search results.

Future Directions

While specific future directions for MMIQ were not found in the search results, it is worth noting that isoquinoline derivatives, like MMIQ, are being explored for their potential therapeutic and industrial applications. The isoquinoline ring system is considered a “privileged scaffold” in drug design, indicating that MMIQ and similar compounds may have promising futures in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the notable synthetic routes for 7-Methoxy-1-methylisoquinoline involves the direct metalation of 7-benzyloxy-6-methoxyisoquinoline using Knochel-Hauser base, followed by cuprate-mediated methylation. This method provides the target compound directly, although separation from the educt can be challenging. The metalated intermediate can be quenched with Eschenmoser’s reagent to yield a tertiary benzylamine, which, after quaternization with iodomethane, is converted into the desired product through hydrogenolysis of both the benzylamine and benzyl ether groups .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, quinolines, and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-Methoxy-1-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 7-Hydroxy-6-methoxy-1-methylisoquinoline
  • 6-Methoxy-1-methylisoquinoline
  • 7-Hydroxy-1-methylisoquinoline

Comparison: 7-Methoxy-1-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

7-methoxy-1-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFJNUYBPIJQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579811
Record name 7-Methoxy-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76143-84-5
Record name 7-Methoxy-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 39.3 g. (0.1 mole) of 3-methoxy-α-methyl-N-(2,2-dimethoxyethyl)-N-tosyl-benzylamine, one liter of dioxane and 80 ml. of 6 N hydrochloric acid is refluxed for six hours and allowed to stand for sixteen hours. The mixture is poured into two liters of water and extracted with ether. The aqueous phase is made alkaline with concentrated ammonium hydroxide and extracted with chloroform. The chloroform extract is washed, dried and evaporated to yield 7-methoxy-1-methylisoquinoline.
Name
3-methoxy-α-methyl-N-(2,2-dimethoxyethyl)-N-tosyl-benzylamine
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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